4-Sulfanylideneimidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfanylideneimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-3-4-1-2(7)5-3/h1H2,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNXLYNSXZPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365906 | |
| Record name | 4-Sulfanylideneimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-60-4 | |
| Record name | 4-Sulfanylideneimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfanylideneimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategies
Classical and Contemporary Approaches for 4-Sulfanylideneimidazolidin-2-one Core Synthesis
The foundational structure of this compound is typically assembled through reactions that form the five-membered ring in a single key step.
A primary and well-established method for constructing the 2-thioxoimidazolidin-4-one ring system involves the condensation of thiourea (B124793) or its derivatives with α-functionalized carbonyl compounds. For instance, the reaction of thiourea with an appropriate α-halo acyl halide or ester can lead to the formation of the desired heterocyclic core. A notable example is the synthesis of 5,5′-diphenyl-2-thioxoimidazolidin-4-one derivatives, which can be achieved through the microwave-enhanced reaction of benzil (B1666583) with various thiourea derivatives. ucl.ac.be This method has proven effective for generating a library of compounds in moderate to good yields. ucl.ac.be
The reaction between thiosemicarbazide (B42300) and aromatic aldehydes first yields Schiff bases. These intermediates can then undergo intermolecular cyclization upon treatment with reagents like ethyl chloroacetate (B1199739) to form 3-amino-substituted 2-sulfanyl-3,5-dihydro-4H-imidazol-4-one derivatives. researchgate.net
Table 1: Examples of Condensation Reactions for 2-Thioxoimidazolidin-4-one Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Benzil | Thiourea Derivatives | 5,5-Diphenyl-2-thioxoimidazolidin-4-ones | ucl.ac.be |
| Thiosemicarbazide/Aldehyde | Ethyl Chloroacetate | 3-Amino-2-sulfanyl-3,5-dihydro-4H-imidazol-4-ones | researchgate.net |
Cyclization Reactions with Dicarbonyl Compounds (e.g., Benzil, Vanillin)
The cyclization of dicarbonyl compounds with thiourea is a direct and efficient route to 5,5-disubstituted 2-thioxoimidazolidin-4-ones. The reaction of benzil (a 1,2-dicarbonyl compound) with thiourea is a classic example that yields 5,5-diphenyl-2-thioxoimidazolidin-4-one. ucl.ac.be This reaction is often catalyzed by acid. ucl.ac.be Similarly, phenylglyoxal (B86788) can be reacted with phenylthiourea (B91264) in glacial acetic acid with hydrochloric acid as a catalyst to produce 1,5-diphenyl-2-thioxoimidazolidin-4-one in good yields. ucl.ac.be
Another approach involves the initial reaction of thiosemicarbazide with substituted aldehydes to form Schiff bases, which are then cyclized. For example, reacting these Schiff bases with ethyl acetoacetate (B1235776) can lead to more complex, fused heterocyclic systems that incorporate the 2-thioxoimidazolidin-4-one moiety. researchgate.net
Multi-component reactions (MCRs) offer a powerful strategy for rapidly generating molecular complexity from simple starting materials in a single synthetic operation. nih.gov While direct MCRs for the synthesis of the basic this compound are not extensively documented, related structures and isosteres are readily accessible through these methods. For instance, the Asinger reaction and its modifications can produce thiazolines, which are structurally related to the target scaffold. nih.gov MCRs are prized for their high atom economy and the ability to create diverse libraries of compounds by varying the individual components. nih.gov The development of novel MCRs remains an active area of research, with the potential to streamline the synthesis of complex heterocyclic systems, including derivatives of this compound. nih.govresearchgate.net
Isothiocyanates are versatile reagents for the synthesis of sulfur-containing heterocycles. nih.govnih.gov A key method involves the reaction of an amino acid ester, such as phenylglycine methyl ester, with an alkyl or aryl isothiocyanate. ucl.ac.be This two-step process begins with the condensation of the amino acid derivative and the isothiocyanate in a solvent like pyridine, which forms a 3-substituted thioureido-phenyl acetic acid intermediate. Subsequent acid-catalyzed cyclization of this intermediate yields the 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one. ucl.ac.be This strategy allows for the introduction of a wide variety of substituents at the N-3 position of the heterocyclic ring, depending on the isothiocyanate used.
Table 2: Synthesis of 3-Substituted 2-Thioxoimidazolidin-4-ones
| Starting Amino Acid Ester | Isothiocyanate | Product | Reference |
| Phenylglycine methyl ester | Phenyl isothiocyanate | 3,5-Diphenyl-2-thioxoimidazolidin-4-one | ucl.ac.be |
| Phenylglycine methyl ester | Alkyl isothiocyanate | 3-Alkyl-5-phenyl-2-thioxoimidazolidin-4-one | ucl.ac.be |
Derivatization and Functionalization Strategies of the this compound Nucleus
Once the core is formed, further diversification can be achieved by modifying the scaffold, most commonly through reactions at the nitrogen atoms.
The nitrogen atoms of the this compound ring, particularly at the N-1 and N-3 positions, are common sites for functionalization. Alkylation and acylation reactions allow for the introduction of a wide range of substituents, which can significantly alter the molecule's properties.
N-alkylation can be achieved using various alkyl halides. For example, in related heterocyclic systems like benzimidazoquinazolinones, copper-catalyzed C-N bond formation protocols have been developed for the efficient synthesis of N-alkyl derivatives using alkyl halides. nih.gov These conditions often employ a copper catalyst, a suitable ligand, and a base in a polar aprotic solvent like DMF. nih.gov Similar strategies can be envisioned for the N-alkylation of the this compound core. The synthesis of N-benzyl derivatives of related thioxothiazolidinones has also been reported, highlighting the utility of this approach for introducing specific functionalities. nih.gov Acylation can be performed using acyl chlorides or anhydrides, typically in the presence of a base, to introduce acyl groups at the nitrogen positions.
C-5 Position Modifications via Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a cornerstone reaction for functionalizing the C-5 position of the this compound ring system. This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, the 2-thioxoimidazolidin-4-one core, with aldehydes or ketones. This method has been successfully employed to introduce a variety of substituents at the C-5 position.
The reaction is a powerful tool for creating α,β-unsaturated compounds by reacting carbonyl functionalities with active methylene groups. researchgate.net This approach has been instrumental in synthesizing a series of 5-arylidene-2-thioxoimidazolidin-4-ones. acs.org For instance, the condensation of 2-thioxoimidazolidin-4-one with various benzaldehyde (B42025) derivatives leads to the formation of 5-benzylidene-2-thioxoimidazolidin-4-ones. The versatility of this reaction allows for the introduction of a wide array of substituted aryl groups, which has been crucial in exploring the structure-activity relationships of these compounds. acs.org
Moreover, the Knoevenagel condensation can be facilitated under various conditions, including mechanochemical processes, which offer a more environmentally friendly approach by reducing or eliminating the need for solvents. beilstein-journals.org In some cases, a base catalyst, such as piperidine (B6355638), is used to promote the reaction. beilstein-journals.org The reaction between mono-fluorinated benzaldehyde derivatives and malonodinitrile, a classic Knoevenagel condensation, has been studied in detail, highlighting the formation of different polymorphic forms of the product depending on the catalyst concentration. beilstein-journals.org
Introduction of Complex Side Chains (e.g., Arylidene, Imidazolylpropyl, Naphthofuran Moieties)
The introduction of complex and diverse side chains onto the this compound scaffold is a key strategy for modulating its biological activity. Research has demonstrated that a wide variety of substituents can be incorporated, leading to compounds with enhanced properties.
Arylidene Moieties: As an extension of the Knoevenagel condensation, a broad range of arylidene groups have been introduced at the C-5 position. A study focusing on perforin (B1180081) inhibitors explored a series of 5-arylidene-2-thioxoimidazolidin-4-ones. acs.org This work systematically varied the substituents on the aryl ring, revealing that electron-withdrawing groups such as halogens, trifluoromethyl, cyano, hydroxyl, and carboxyl groups were beneficial for activity, whereas simple phenyl or methyl and methoxy (B1213986) substitutions were inactive. acs.org
Bicyclic and Heterocyclic Moieties: Beyond simple aryl groups, more complex bicyclic systems have been successfully incorporated. For example, isobenzofuran-1(3H)-one and 3,4-dihydroisoquinolinone subunits have been attached to the 2-thioxoimidazolidin-4-one/thiophene (B33073) core. acs.org This research highlighted that modifications on these bicyclic moieties, such as the introduction of alcohol, acetate, and carbamate (B1207046) functionalities, can lead to potent compounds. acs.org
The synthesis of derivatives containing other heterocyclic rings, such as thiazolo[4,5-b]pyrazines, has also been achieved through Knoevenagel-type condensations. nih.gov This demonstrates the broad applicability of this reaction in creating complex heterocyclic systems.
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound analogs, to develop more environmentally benign and efficient processes.
Solvent-Free Reaction Conditions
Solvent-free synthesis offers significant advantages by reducing chemical waste, costs, and reaction times. researchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature provides a metal- and solvent-free route to N-sulfonylformamidines. researchgate.net This method is notable for its mild conditions and tolerance of various functional groups. researchgate.net
Solid-state melt reactions, where a mixture of solid reactants is heated to its eutectic temperature, represent another effective solvent-free technique. researchgate.net This method has been used for the synthesis of N-acylhydrazones, demonstrating high reaction rates and product purity without the need for extensive purification. researchgate.net The Knoevenagel condensation itself can be performed under solvent-free conditions, often with microwave assistance, to produce arylidene derivatives. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and organic chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. nih.govresearchgate.net This technology has been widely used for the synthesis of 4-thiazolidinone (B1220212) analogues, which are structurally related to 4-sulfanylideneimidazolidin-2-ones. nih.govresearchgate.net
Stereoselective and Diastereoselective Synthesis of this compound Analogs
The stereochemistry of this compound analogs can have a profound impact on their biological activity. Therefore, the development of stereoselective and diastereoselective synthetic methods is of great importance.
While the provided search results primarily focus on the synthesis of related heterocyclic systems like pyrrolidines and oxazolidinones, the principles and strategies employed are highly relevant to the stereocontrolled synthesis of this compound derivatives.
For instance, the diastereoselective synthesis of densely substituted pyrrolidines has been achieved through 1,3-dipolar cycloadditions using chiral N-tert-butanesulfinyl imines. ua.es This approach allows for the creation of multiple stereogenic centers with high control over the relative and absolute configuration. The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the reaction. ua.es
Similarly, a stereoselective method for the synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones has been described. researchgate.net This synthesis proceeds through a ring-opening and cyclization sequence from chiral aziridine (B145994) precursors, resulting in a completely regio- and stereoselective process. researchgate.net The development of chiral bicalutamide (B1683754) analogs based on an oxazolidinedione scaffold also highlights the importance of stereoselective synthesis in drug design. nih.gov
These examples demonstrate that the application of chiral auxiliaries, stereoselective cyclization strategies, and the use of chiral starting materials are key approaches that can be adapted for the stereoselective synthesis of this compound analogs.
Data Tables
Table 1: Examples of C-5 Substituted 5-Arylidene-2-thioxoimidazolidin-4-ones and their Reported Activities
| C-5 Substituent | Reported Activity/Application | Reference |
| Phenyl | No detectable activity | acs.org |
| Methyl | Inactive | acs.org |
| Methoxy | Inactive | acs.org |
| Halogenated Phenyl | Active perforin inhibitor | acs.org |
| CF3-substituted Phenyl | Active perforin inhibitor | acs.org |
| Cyano-substituted Phenyl | Active perforin inhibitor | acs.org |
| Hydroxyl-substituted Phenyl | Active perforin inhibitor | acs.org |
| Carboxyl-substituted Phenyl | Active perforin inhibitor | acs.org |
Table 2: Green Chemistry Approaches in Heterocyclic Synthesis
| Synthetic Method | Key Features | Example Application | Reference |
| Solvent-Free Reaction | Reduces waste, cost, and reaction time | Synthesis of N-sulfonylformamidines | researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, higher yields | One-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones | nih.govresearchgate.net |
Chemical Reactivity and Transformation Mechanisms
Redox Chemistry of the Sulfanylidene Group
The sulfur atom of the sulfanylidene group is susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. researchgate.netjchemrev.com The sulfur atom in 4-sulfanylideneimidazolidin-2-one and its derivatives can be selectively oxidized. The initial oxidation step to the corresponding sulfoxide (B87167) is generally more facile than the subsequent oxidation to the sulfone. researchgate.net This selective oxidation allows for the controlled synthesis of either product.
A variety of oxidizing agents can be employed for these transformations, with hydrogen peroxide being a common and environmentally benign choice. mdpi.com The reaction can be catalyzed by various metal complexes to enhance efficiency and selectivity. mdpi.com For instance, a practical method for the switchable synthesis of sulfoxides or sulfones involves using N-fluorobenzenesulfonimide (NFSI) as the oxidant, where the product outcome is controlled by the amount of NFSI used. rsc.org Oxidation of the thioether derivatives of thiohydantoins can also be achieved with reagents like ozone or m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com
Table 1: Oxidative Reactions of Thiohydantoin Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
| Thioether/Sulfide | H₂O₂ / Catalyst | Sulfoxide or Sulfone | mdpi.com |
| Thioether/Sulfide | N-fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | rsc.org |
| Thioether/Sulfide | Ozone (O₃) or m-CPBA | Sulfoxide or Sulfone | masterorganicchemistry.com |
The reduction of the sulfanylidene group can lead to the formation of thiols. For example, disulfides, which are formed from the oxidation of thiols, can be readily reduced back to their corresponding thiols using agents like zinc and acid. libretexts.org This thiol-disulfide interconversion is a fundamental process in biological systems. libretexts.org The reduction of a disulfide bond to two thiol groups can also be accomplished using mild reducing agents like sodium borohydride (B1222165). youtube.com
Enzymatic pathways have also been identified for the reductive cleavage of related sulfoxide and sulfone compounds. Radical S-adenosyl-l-methionine (SAM) enzymes can utilize the strong reduction potential of their [4Fe-4S] cluster to cleave S-C and S-O bonds in sulfoxides and sulfones. nih.gov While the carbonyl group at the C-2 position is not the primary focus of this section, it's relevant to note that such groups can be reduced to alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu The reduction of the C=S double bond itself is a less common but feasible transformation.
Nucleophilic and Electrophilic Reactivity of the Imidazolidinone Ring
The imidazolidinone ring possesses multiple sites for both nucleophilic and electrophilic attack, leading to a wide array of functionalization, ring-opening, and ring-closing reactions.
The synthesis of the this compound ring itself is a prime example of a ring-closing reaction. A common method involves the condensation of an α-amino acid with a thiocyanate (B1210189) or isothiocyanate derivative. jchemrev.comnih.gov For example, heating an α-amino acid with thiourea (B124793) directly results in the formation of the 2-thiohydantoin (B1682308) ring with the evolution of ammonia. nih.govresearchgate.net A proposed mechanism involves the initial formation of a thiourea derivative of the amino acid, followed by an intramolecular cyclization (ring-closing) step that releases a molecule of water. rsc.org
Conversely, the ring can be opened under certain conditions. A tandem ring-closure and ring-opening cascade mechanism has been proposed for the conversion of N3-substituted thiohydantoin amides into thiohydantoin acids. nih.gov In this proposed mechanism, the thiol form of the thiourea attacks an amide, leading to a bicyclic intermediate which then undergoes ring-opening. nih.gov Ring-opening can also be achieved through hydrolysis, for instance, the degradation of 1-acyl-2-thiohydantoins can occur under mild acidic or alkaline conditions to yield the 2-thiohydantoin. jchemrev.com
The thiohydantoin ring is rich in sites for substitution reactions. The sulfur atom, after deprotonation to a thiolate, is an excellent nucleophile. masterorganicchemistry.com It readily undergoes S-alkylation in the presence of an alkyl halide, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.comnih.gov
The ring nitrogens and the C-5 methylene (B1212753) group are also reactive. The nitrogen atoms can be alkylated or acylated. The C-5 position is particularly reactive, especially when it is a methylene group (CH₂). This position can be deprotonated to form a carbanion, which can then react with various electrophiles. nih.gov A very common reaction is the Knoevenagel condensation of the C-5 methylene group with aldehydes and ketones to form 5-arylidene-2-thiohydantoins. jchemrev.comresearchgate.net
Table 2: Common Substitution Reactions of the 2-Thiohydantoin Ring
| Reactive Site | Reagent Type | Reaction Type | Product | Reference |
| Sulfur (as thiolate) | Alkyl Halide | S-Alkylation (SN2) | 2-Alkylthio-imidazolin-4-one | masterorganicchemistry.comnih.gov |
| C-5 Methylene | Aldehyde/Ketone | Knoevenagel Condensation | 5-Alkylidene/Arylidene-2-thiohydantoin | jchemrev.com |
| C-5 Methylene | Carbon Disulfide, then Methyl Iodide | Dithioacetal Formation | 5-(Bis-methylsulfanyl-methylene)-2-thiohydantoin | nih.gov |
| Ring Nitrogen | Alkyl/Acyl Halide | N-Alkylation/N-Acylation | N-Substituted-2-thiohydantoin | jchemrev.com |
Rearrangement Processes
Rearrangement reactions involving the thiohydantoin core provide pathways to novel structural scaffolds. While major skeletal rearrangements are not extensively documented for the basic this compound structure under typical conditions, specific derivatives can undergo synthetically useful transformations. For example, the synthesis of N3-ethyl-5,5'-diphenyl-2-thiohydantoin from a thiourea derivative and benzil (B1666583) proceeds through a rearrangement of the initially formed intermediate. jchemrev.com Such rearrangements are often driven by the formation of a more stable heterocyclic system and are highly dependent on the substituents present on the thiohydantoin ring and the reaction conditions employed.
Benzylic Rearrangements in Thiohydantoin Formation
A key synthetic route to certain 5,5-disubstituted-2-thiohydantoins involves a base-catalyzed condensation that proceeds via a benzilic acid-type rearrangement. A classic example is the reaction of a 1,2-diketone, such as benzil, with thiourea. core.ac.ukwikipedia.org First observed by Justus von Liebig in 1838 with benzil and potassium hydroxide (B78521), the benzilic acid rearrangement is the archetypal 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids. wikipedia.orgyoutube.com
In the context of thiohydantoin synthesis, the reaction mechanism involves the nucleophilic attack of thiourea on one of the carbonyl groups of the diketone. This is followed by an intramolecular rearrangement where one of the aryl or alkyl groups migrates, leading to a stable heterocyclic ring. The condensation of benzil with thiourea in the presence of a base like aqueous sodium hydroxide in ethanol (B145695) yields 5,5-diphenyl-2-thiohydantoin. core.ac.ukresearchgate.net This reaction is formally a ring contraction when applied to cyclic diketones. wikipedia.org The migratory aptitude of different substituents has been studied, with aryl groups generally migrating more readily than alkyl groups. wikipedia.org
Table 1: Synthesis of 5,5-Diphenyl-2-thiohydantoin via Benzilic Acid-Type Rearrangement
| Reactants | Conditions | Product | Yield | Reference |
| Benzil, Thiourea | 30% aq. NaOH, Absolute Ethanol, Reflux | 5,5-Diphenyl-2-thiohydantoin | 94% | core.ac.uk |
Intramolecular Isomerization Pathways
Substituted imidazolidin-2-ones can undergo intramolecular isomerization to yield more thermodynamically stable products. For instance, in the synthesis of nonsymmetrical exo-imidazolidin-2-one dienes derived from alkyl methyl α-diketones, isomerization can occur. nih.gov These nonsymmetrical dienes have been observed to rearrange into more stable inner-outer-ring dienes when subjected to Lewis acid conditions. nih.gov This transformation highlights the dynamic nature of the imidazolidinone scaffold and its ability to access different isomeric forms driven by stability considerations.
Condensation and Cycloaddition Reactions
The 2-thiohydantoin nucleus, particularly at the C-5 methylene position, is reactive towards condensation reactions. Furthermore, derivatives can be designed to participate as dienes in cycloaddition reactions, opening pathways to complex cyclic systems.
Further Knoevenagel Condensation with Aldehydes
The C-5 position of the 2-thiohydantoin ring behaves as an active methylene group, making it highly suitable for base-catalyzed Knoevenagel condensation with aldehydes. wikipedia.orgthieme-connect.com This reaction is a powerful tool for forming C-C bonds and introducing diverse substituents at the 5-position, leading to 5-alkylidene-2-thiohydantoins. thieme-connect.com The reaction involves the nucleophilic addition of the deprotonated active methylene compound to the carbonyl group of an aldehyde, followed by a dehydration step. wikipedia.org
Various catalysts, including weak bases like piperidine (B6355638) or imidazole, can be employed to facilitate the condensation. wikipedia.orgresearchgate.net Research has shown that 2-thiohydantoins undergo this condensation more readily than their oxygen analogs (hydantoins). thieme-connect.com This enhanced reactivity is attributed to the electronic properties of the thio-functionalized ring. In some cases, if the starting thiohydantoin is N-1 acylated, the acyl group can be cleaved in situ under the acidic or basic conditions of the Knoevenagel reaction. researchgate.net
Table 2: Examples of Knoevenagel Condensation with 2-Thiohydantoin Derivatives
| Thiohydantoin Derivative | Aldehyde | Catalyst/Solvent | Product Type | Reference |
| 1-Methyl-2-thioxoimidazolidin-4-one | Aromatic Aldehydes | Not specified | (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidinones | researchgate.net |
| 2-Thiohydantoin | 2-Methoxybenzaldehyde | Piperidine/Ethanol | 5-(2-Methoxybenzylidene)-2-sulfanylideneimidazolidin-4-one | wikipedia.org |
| N-1 Acetyl-2-thiohydantoin | Benzaldehydes | Acidic environment | N-1 deprotected 5-benzylidene-2-thiohydantoins | researchgate.net |
Diels-Alder Cycloadditions Involving Exo-Imidazolidin-2-one Dienes
Novel exo-imidazolidin-2-one dienes have been synthesized and their reactivity in Diels-Alder reactions evaluated. nih.govacs.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The synthesized exo-imidazolidin-2-one dienes have demonstrated high reactivity and selectivity in these cycloadditions. nih.govnih.gov
The synthesis of these dienes can be achieved through a base-assisted condensation/cyclization cascade reaction of monoimino derivatives of diacetyl with isocyanates. nih.govacs.org An alternative route involves the condensation of bis-imino derivatives with diacetyl and triphosgene. nih.gov The resulting dienes serve as versatile building blocks for constructing complex polycyclic molecules. The stereochemical outcome of the Diels-Alder reaction can lead to exo and endo products, which are diastereomers with different physical properties. masterorganicchemistry.com
Acyl Group Cleavage Reactions in Substituted Thiohydantoins
Acyl groups, often used as protecting groups or as part of the initial synthetic strategy, can be cleaved from the thiohydantoin ring under specific conditions. The 1-acyl-2-thiohydantoin linkage is susceptible to cleavage by both acid and base-catalyzed hydrolysis. jchemrev.comjchemrev.com
Under basic conditions, the N-3 proton is first removed, followed by nucleophilic attack of a hydroxide ion on the N-1 acyl carbonyl. jchemrev.comjchemrev.com This leads to the cleavage of the acyl group as a carboxylic acid and regeneration of the 2-thiohydantoin core. jchemrev.com In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the acyl group's carbonyl oxygen, followed by a nucleophilic attack by water. jchemrev.comjchemrev.com The ease of this cleavage is a key feature in applications such as the Edman degradation for protein sequencing, where a peptide's C-terminal amino acid is converted into a thiohydantoin derivative. jchemrev.com It has been noted that substituents at the C-5 position can influence the rate of hydrolysis, potentially due to steric hindrance. jchemrev.com
Tautomeric Equilibria and Interconversion Dynamics
This compound and its derivatives can exist in different tautomeric forms, most notably the thione-thiol equilibrium. The thione form (C=S) is generally the more stable tautomer, but the thiol form (C-SH) plays a crucial role in the compound's reactivity. researchgate.net The existence of the thiol tautomer is evidenced by alkylation reactions, which typically occur on the sulfur atom to yield 2-alkylmercapto derivatives, rather than on the nitrogen atoms. researchgate.net This indicates that 2-thiohydantoins readily assume the thio-enol (thiol) form, a behavior not typically observed in their oxygen counterparts (hydantoins), which usually undergo N-alkylation. researchgate.net
Furthermore, for derivatives such as the 5-alkylidene-2-thiohydantoins formed via Knoevenagel condensation, Z/E isomerism around the exocyclic double bond is possible. Often, the reaction may initially produce a mixture of isomers. However, these can equilibrate, especially under the reaction conditions, to favor the thermodynamically more stable isomer. wikipedia.org
Spectroscopic and Crystallographic Characterization in Academic Research
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and providing insights into intermolecular interactions such as hydrogen bonding. In the case of 4-sulfanylideneimidazolidin-2-one, the FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure.
Key vibrational frequencies for 2-thiohydantoin (B1682308) derivatives have been identified. A "thioureide band" is typically observed around 1500 cm⁻¹. Additionally, the antisymmetric and symmetric stretching modes of the NCS bonds appear around 1400 cm⁻¹ and 1200 cm⁻¹, respectively. nih.gov These bands are characteristic of the thiohydantoin ring system. The presence of N-H and C=O functional groups also gives rise to distinct vibrational bands. The N-H stretching vibrations are typically observed in the region of 3215–3350 cm⁻¹, while the C=O stretching of the carbonyl group appears between 1680–1748 cm⁻¹. nih.gov The aromatic C=C stretching can be found around 1436 cm⁻¹. ijres.org
Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The N-H groups can act as hydrogen bond donors, while the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group can act as acceptors. These interactions lead to shifts in the vibrational frequencies of the involved functional groups. For instance, hydrogen bonding tends to affect the O-H stretching vibrations, which are generally predicted to be observed between 3600 and 3400 cm⁻¹. mdpi.com In the crystal structure, molecules are often linked by N-H···O and N-H···S hydrogen bonds, forming extended networks. tandfonline.com The formation of these hydrogen bonds can be inferred from the broadening and shifting of the N-H and C=O stretching bands in the FTIR spectrum.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| N-H | Stretching | 3215–3350 | nih.gov |
| C=O | Stretching | 1680–1748 | nih.gov |
| Thioureide | ~1500 | nih.gov | |
| C=C (Aromatic) | Stretching | 1436 | ijres.org |
| NCS | Antisymmetric Stretching | ~1400 | nih.gov |
| NCS | Symmetric Stretching | ~1200 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound and its derivatives provides valuable information about the protons in the molecule. The chemical shifts of the protons are influenced by their local electronic environment. For example, the protons attached to the nitrogen atoms (N-H) of the thiohydantoin ring typically appear as broad singlets due to quadrupole broadening and exchange phenomena. nih.gov The protons of the methylene (B1212753) group (-CH₂-) in the ring would also exhibit a characteristic chemical shift.
In substituted 2-thiohydantoins, the chemical shifts of the protons on the substituent groups can provide information about their connectivity and stereochemistry. For instance, in a study of 5-arylazo-substituted 2-thiohydantoins, the aromatic protons were observed as a multiplet in the region of δ 6.92-7.78 ppm, while the two N-H protons appeared as a singlet at δ 10.35 ppm in DMSO-d₆. raco.cat The specific chemical shifts and coupling constants between adjacent protons allow for the complete assignment of the proton signals and confirmation of the molecular structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, thiocarbonyl, methylene).
The carbonyl carbon (C=O) of the hydantoin (B18101) ring typically resonates at a downfield chemical shift, for example, around 157.52 ppm and 173.56 ppm in a spiro-fluorene derivative. bas.bg The carbon of the thiocarbonyl group (C=S) is also found at a low field. The carbon atoms in the heterocyclic ring and any substituents will have characteristic chemical shifts that aid in the complete structural elucidation. rsc.orgresearchgate.net
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) | References |
| ¹H | Aromatic-H | 6.92-7.78 | raco.cat |
| ¹H | N-H | ~10.35 | raco.cat |
| ¹³C | C=O | 157.52, 173.56 | bas.bg |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric C=O and C=S groups, as well as any aromatic substituents, influences the position and intensity of these absorption bands. A study on a specific 2-thiohydantoin derivative, 5-(3-chlorobenzylidene)-2-thioxoimidazolidin-4-one, investigated its optical properties and stability using UV/VIS/NIR spectroscopy. nipne.ro The analysis of the electronic spectra helps in understanding the electronic structure and the effects of substitution on the conjugation of the system.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Interpretation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) confirms the molecular weight of the compound. tandfonline.com
Electron impact ionization often leads to the fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. researchgate.net Common fragmentation pathways for thiohydantoin derivatives include the loss of small neutral molecules like CO, CS, or fragments from substituents. tandfonline.comlibretexts.org For example, the mass spectra of some 2-thiohydantoin derivatives show a strong molecular ion peak, while others exhibit a base peak resulting from fragmentation. researchgate.net The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can help differentiate between isomers. tandfonline.com For instance, in the mass spectra of acetylthiohydantoins, M-42 peaks corresponding to deacetylation are observed. tandfonline.com
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The crystal structure of 2-thiohydantoin has been determined to be monoclinic with the space group P2₁/c. iucr.org The unit cell parameters are a = 5.635 Å, b = 11.503 Å, c = 7.469 Å, and β = 99° 29'. iucr.orgiucr.org The molecules are planar and are linked together by N-H···O hydrogen bonds, forming infinite sheets. iucr.org Each oxygen atom accepts two hydrogen bonds, one from the N(1) of one molecule and another from the N(3) of a neighboring molecule. iucr.org The thiohydantoin ring is essentially planar. psu.edu For instance, in one derivative, the maximum deviation from planarity was found to be 0.034 Å. psu.edu
X-ray diffraction studies on various derivatives of 2-thiohydantoin have provided detailed insights into their molecular geometries and intermolecular interactions, confirming the structures assigned by spectroscopic methods. tandfonline.compsu.edu
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2-Thiohydantoin | Monoclinic | P2₁/c | a=5.635 Å, b=11.503 Å, c=7.469 Å, β=99°29' | iucr.orgiucr.org |
| rac-N-acetyl-2-thiohydantoin-leucine | Triclinic | P-1 | - | psu.edu |
| (S)-5-secbutyl-2-thiohydantoin | Orthorhombic | P2₁2₁2₁ | - | tandfonline.com |
Unveiling the Structural Nuances of this compound: A Spectroscopic and Crystallographic Perspective
The heterocyclic compound this compound, also known as 2-thiohydantoin, presents a fascinating case study in molecular architecture. Its spectroscopic and crystallographic characteristics, elucidated through rigorous academic research, reveal a well-defined structure governed by a network of intermolecular forces. This article delves into the specific details of its crystal packing, conformational analysis, and elemental composition, providing a comprehensive overview of its solid-state properties.
Crystal Packing and Intermolecular Interactions
The crystal structure of the monoclinic form of this compound reveals that the planar molecules are intricately linked together by hydrogen bonds, forming infinite sheets. This structural arrangement is a key feature of its solid-state architecture. The primary intermolecular interactions responsible for this packing are classical hydrogen bonds.
Conformational Analysis within the Crystal Lattice
Within the crystal lattice, the this compound molecule is essentially planar. The five-membered ring, which forms the core of the molecule, shows minimal deviation from planarity. This planarity facilitates the formation of the extensive hydrogen-bonded sheets observed in the crystal structure. The rigidity of the ring system limits the conformational freedom of the molecule in the solid state, leading to a well-ordered and predictable packing arrangement.
Elemental Compositional Analysis for Purity and Formula Confirmation
The molecular formula of this compound is confirmed as C₃H₄N₂OS through elemental analysis. This technique is a fundamental method for verifying the purity and empirical formula of a synthesized compound.
The theoretical elemental composition of this compound is as follows:
Carbon (C): 31.02%
Hydrogen (H): 3.47%
Nitrogen (N): 24.12%
Oxygen (O): 13.77%
Sulfur (S): 27.61%
In practice, elemental analysis of 2-thiohydantoin derivatives has shown that the experimental values obtained are typically within ±0.4% of the calculated theoretical values, a widely accepted margin for confirming the purity of a sample.
Below is a table summarizing the theoretical and expected experimental elemental composition for this compound.
| Element | Theoretical % | Expected Experimental % (within ±0.4%) |
| Carbon (C) | 31.02 | 30.62 - 31.42 |
| Hydrogen (H) | 3.47 | 3.07 - 3.87 |
| Nitrogen (N) | 24.12 | 23.72 - 24.52 |
| Sulfur (S) | 27.61 | 27.21 - 28.01 |
This close agreement between theoretical calculations and experimental findings provides strong evidence for the successful synthesis and purity of the compound.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 4-Sulfanylideneimidazolidin-2-one at the atomic level. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic and geometric properties.
Density Functional Theory (DFT) has become a standard and reliable method for investigating heterocyclic compounds like this compound. DFT calculations, particularly using hybrid functionals such as B3LYP, are frequently employed to perform geometry optimization. This process determines the most energetically favorable three-dimensional arrangement of atoms, defining key parameters like bond lengths, bond angles, and dihedral angles. Studies on 2-thiohydantoin (B1682308) derivatives have utilized basis sets such as 6-31+G(d,p) and 6-311++G** to achieve a high level of accuracy in predicting the molecule's stable structure. libretexts.orglibretexts.org
These calculations are not limited to geometry; they also provide a detailed picture of the molecule's electronic structure. By mapping the electron density, DFT can reveal the distribution of charge within the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting reactivity.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high-accuracy approach to predicting molecular properties. For 2-thiohydantoin, comprehensive computational studies have employed various ab initio techniques to analyze its energetics. nih.gov For instance, different levels of theory, including the Minnesota functionals (M06-2X), have been tested to find the best performance for both geometry and energy calculations. nih.gov These methods are crucial for obtaining precise predictions of properties such as the molecule's enthalpy of formation and for analyzing the subtle energetic differences between various molecular forms. nih.gov
| Method/Functional | Basis Set | Application | Finding |
|---|---|---|---|
| M06-2X | 6-31+G* | Geometry and Energetics | Reported as one of the best performing functionals for energetics calculations of 2-thiohydantoin. nih.gov |
| B3LYP | 6-311++G** | Geometry Optimization, Spectroscopic Prediction | Commonly used for structural and spectral analysis of 2-thiohydantoin derivatives. libretexts.org |
| B3LYP | 6-31+G(d,p) | Electronic and Geometric Properties | Used to study the stable structure of novel 2-thiohydantoin nucleosides. libretexts.org |
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational modeling is the prediction of spectroscopic properties. Theoretical calculations can generate infrared (IR) and nuclear magnetic resonance (NMR) spectra for a proposed molecular structure. libretexts.org These predicted spectra can then be compared directly with experimental data. A close correlation between the calculated and observed spectra serves as strong evidence for the correctness of the computationally determined structure. libretexts.orglibretexts.org For 2-thiohydantoin derivatives, DFT calculations have been successfully used to propose the most probable structures by verifying the calculated IR, ¹H NMR, and ¹³C NMR spectra against experimental results. libretexts.org This synergy between theory and experiment is invaluable for confirming the identity and structural details of newly synthesized compounds.
Tautomeric Preference and Energetic Stability Analysis
This compound can exist in multiple tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. Computational energetic analysis is essential for determining which tautomer is the most stable and, therefore, the most likely to be observed. By calculating the ground-state energy of each possible tautomer using methods like DFT, researchers can identify the form with the lowest energy. libretexts.orgnih.gov Studies have shown that for many 2-thiohydantoin derivatives, the tautomeric form where the mobile hydrogen is attached to a nitrogen atom within the hydantoin (B18101) ring is energetically favored. libretexts.org This type of analysis is crucial for understanding the fundamental chemistry of the compound, as different tautomers can exhibit distinct chemical and biological activities.
Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surfaces
Understanding how this compound is formed or how it participates in chemical reactions requires a detailed map of the reaction pathway. Computational chemistry provides the tools to build this map by exploring the potential energy surface (PES) of a reaction. libretexts.orglibretexts.org The PES is a multidimensional surface that describes the energy of a system as a function of its atomic coordinates. pythoninchemistry.org
By using methods based on Density Functional Theory, researchers can identify the key points on this surface: the low-energy valleys corresponding to reactants and products, and the high-energy mountain passes, known as transition states. rsc.orgyoutube.com Transition state theory uses the energy of this highest point on the minimum energy pathway to calculate the activation energy and, subsequently, the rate of the reaction. youtube.com For the formation of 2-thiohydantoins from amino acids and isothiocyanates, a two-step mechanism has been proposed based on DFT calculations that identified important intermediates and transition states. rsc.org This approach allows for a step-by-step description of bond-breaking and bond-forming events, providing a complete mechanistic picture. smu.edu
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Interactions
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. rsc.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's behavior. smu.edu
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. smu.edu
A small HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive. smu.edu
Computational methods are used to calculate the energies of the HOMO and LUMO and to visualize their shapes and locations on the molecule. This analysis reveals the likely sites for nucleophilic and electrophilic attack. For heterocyclic compounds related to 2-thiohydantoin, DFT calculations at the B3LYP level have been used to determine these orbital energies and predict the molecule's reactivity and stability. jchemrev.com
| Orbital | Energy (Illustrative) | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.3 eV | Represents the ability to donate an electron; associated with nucleophilic character. smu.edu |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.8 eV | Represents the ability to accept an electron; associated with electrophilic character. smu.edu |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates the chemical reactivity and kinetic stability of the molecule. smu.edu |
Investigation of Intermolecular Forces and Hydrogen Bonding Networks
Computational and crystallographic studies have been instrumental in elucidating the intricate network of intermolecular forces that govern the solid-state architecture of this compound, also known as 2-thiohydantoin. These non-covalent interactions, particularly hydrogen bonds, play a pivotal role in the molecular recognition, crystal packing, and ultimately the physicochemical properties of the compound.
The crystal structure of 2-thiohydantoin has been determined, providing precise data on the geometry of its intermolecular connections. The Cambridge Structural Database (CSD) entry for 2-thiohydantoin (CSD refcode: THYDAN01, DOI: 10.5517/ccrdkg) reveals a well-defined hydrogen bonding scheme. nih.gov
The primary hydrogen bonding motifs involve the two amine protons (N1-H and N3-H) acting as hydrogen bond donors, while the carbonyl oxygen (O1) and the sulfur atom (S1) of the thiocarbonyl group act as hydrogen bond acceptors. This arrangement gives rise to a robust and intricate network of intermolecular connections.
In the crystal lattice, molecules of this compound are linked by a combination of N-H···O and N-H···S hydrogen bonds. These interactions create a cohesive three-dimensional structure. The specific geometric parameters of these hydrogen bonds, such as donor-acceptor distances and angles, are critical in determining the strength and directionality of these interactions.
While detailed computational studies focusing exclusively on the intermolecular interaction energies of this compound are not extensively documented in the reviewed literature, analysis of closely related thiohydantoin derivatives provides valuable insights into the nature and strength of these forces.
For instance, a study on 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one highlights the formation of centrosymmetric R²₂(8) rings through both N-H···O and N-H···S hydrogen bonds. nih.gov This pattern is a common supramolecular synthon in related heterocyclic compounds. The study provides specific geometric data for these interactions, which can be considered analogous to those in this compound.
Detailed research findings from the crystal structure of 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one are presented in the table below, illustrating the typical distances and angles for the hydrogen bonds in a substituted 2-thiohydantoin.
Table 1: Hydrogen Bond Geometry for 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one nih.gov
Furthermore, computational studies on other thiohydantoin derivatives, such as rac-N-acetyl-2-thiohydantoin-leucine, have also emphasized the predominant role of N-H···O hydrogen bonds in forming infinite one-dimensional chains within the crystal structure. psu.edu These findings underscore the general importance of the amide and thioamide moieties in directing the crystal packing of this class of compounds. Theoretical analyses of hydantoin derivatives have also employed methods like PIXEL calculations to partition intermolecular interaction energies into coulombic, polarization, dispersion, and repulsion components, offering a deeper understanding of the forces at play. rsc.org
The presence of both a hydrogen bond donor (N-H) and acceptor (C=O and C=S) within the same molecule allows for the formation of these robust and predictable hydrogen bonding networks, which are a key feature of the supramolecular chemistry of this compound and its derivatives.
Mechanistic Biological Interactions of 4 Sulfanylideneimidazolidin 2 One Derivatives
Molecular Target Identification and Binding Modalities
The biological activity of 4-sulfanylideneimidazolidin-2-one derivatives originates from their direct, physical interaction with macromolecular targets, primarily proteins such as enzymes and receptors. The identification of these targets and the elucidation of how the derivatives bind are crucial for understanding their mechanism of action.
A significant area of research has focused on derivatives of this compound as inhibitors of the cytolytic protein perforin (B1180081). Perforin is a key effector protein used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected and cancerous cells. nih.govnih.gov It functions by forming pores in the target cell's membrane, which allows pro-apoptotic granzymes to enter and trigger cell death. nih.gov
Derivatives based on a 5-arylidene-2-thioxoimidazolidin-4-one core have been identified as potent perforin inhibitors. nih.gov Studies using surface plasmon resonance have shown that these compounds bind rapidly and reversibly to perforin. nih.gov The mechanism of inhibition does not interfere with the initial binding of immune cells to their targets but specifically prevents the formation of perforin pores in the target cell membrane. nih.gov This targeted action suggests that the compounds directly interact with the perforin protein after it is released into the immune synapse, blocking its ability to polymerize and form a functional pore. nih.govsemanticscholar.org This inhibitory action makes these compounds potential focused immunosuppressants for conditions where perforin-mediated cell death causes tissue damage. acs.org
The core structure for these inhibitors typically consists of three subunits: the 2-thioxoimidazolidin-4-one ring (A-subunit), a central aromatic linker like thiophene (B33073) (B-subunit), and a variable aryl group, often a complex heterocycle like isoindolinone (C-subunit). nih.govnih.gov
While the core this compound (or 2-thiohydantoin) is a key pharmacophore in many compounds, closely related derivatives where the sulfur is replaced by oxygen (imidazolidin-2-one) have been developed as potent antagonists of the Androgen Receptor (AR). The AR is a critical driver in the progression of prostate cancer. researchgate.netresearchgate.net
In this context, researchers have designed compounds where the thiohydantoin ring of the established AR antagonist, enzalutamide, is replaced by a 4,4-dimethylimidazolidin-2-one (B1604564) pharmacophore. researchgate.net These molecules act as direct antagonists, binding to the ligand-binding domain of the AR to block its signaling pathway, which is essential for the growth of prostate cancer cells. researchgate.netresearchgate.net While the specific application of the this compound scaffold in Proteolysis Targeting Chimeras (PROTACs) for AR degradation is not prominently documented, its antagonist role highlights a key protein-ligand interaction. PROTACs are bivalent molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov The development of imidazolidinone-based AR antagonists demonstrates the scaffold's suitability for engaging the AR, a critical first step in designing a potential PROTAC.
Structure-Activity Relationship (SAR) Investigations for Biological Function
SAR studies are fundamental to medicinal chemistry, providing insights into how modifying a chemical structure affects its biological activity. For this compound derivatives, extensive SAR investigations have been conducted to optimize their engagement with various biological targets.
The this compound ring is amenable to substitution at several positions, primarily N1, N3, and C5, allowing for the fine-tuning of its biological properties.
For Perforin Inhibition: In the development of perforin inhibitors, SAR studies revealed that a three-part structure was optimal: a 2-thioxoimidazolidin-4-one (A-subunit), a central thiophene ring (B-subunit), and a terminal isoindolinone or related bicyclic system (C-subunit). nih.govnih.gov
A-Subunit: Replacing the 2-thioxoimidazolidin-4-one with an imidazolidine-2,4-dione (replacing sulfur with oxygen) was generally well-tolerated, maintaining potent activity. nih.gov
B-Subunit: A central thiophene ring was found to be more potent than the original furan (B31954) ring. acs.org
C-Subunit: This subunit showed wide tolerance for modification. N-substitution on the isoindolinone nitrogen with small alkyl or hydroxyalkyl groups (e.g., methyl, ethyl, hydroxypropyl) resulted in excellent inhibitory activity. nih.gov In contrast, substitution on a benzene (B151609) ring C-subunit required electron-withdrawing groups (halogen, CF₃, cyano) to produce activity. nih.gov
Interactive Table: SAR of Perforin Inhibitors Use the dropdown menus to see how different structural components affect perforin inhibition.
For Anticancer and Antibacterial Activity: Other studies have shown that incorporating different heterocyclic moieties, such as pyrazole (B372694), triazole, or benzoxazole, can impart significant anticancer activity against cell lines like HePG-2 and MCF-7. nih.gov For antibacterial applications against S. aureus, the specific substitutions on the benzylidene moiety at C5 are critical, with a 2-bromobenzylidene and a 4-methoxybenzylidene showing notable activity. nih.gov
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical for precise "lock-and-key" fitting into a biological target.
For 5-arylidene-2-thiohydantoins, the planar imidazolidine (B613845) ring can be inclined at various angles relative to its substituents. researchgate.net The molecule often exists as interconverting E- and Z-isomers around the arylidene double bond, which can influence receptor fit. semanticscholar.org Computational studies on related thiazolidin-4-ones have shown that molecules tend to adopt specific low-energy conformations (e.g., exo vs. endo), and these preferred shapes are crucial for biological activity. clockss.org The orientation of substituent groups relative to the core ring is dictated by steric and electronic factors, which in turn determines how the molecule presents its hydrogen bond donors and acceptors to the protein's binding site. Any change in stereochemistry can lead to a significant loss of activity, underscoring the importance of a precise three-dimensional structure for target recognition.
Mechanistic Pathways of Bioactivity (Focus on underlying biological processes)
The molecular interactions of this compound derivatives translate into effects on broader biological pathways, leading to their observed therapeutic potential.
Immunosuppression via Perforin Inhibition: By binding to and inhibiting perforin, these derivatives disrupt the granule exocytosis pathway. nih.gov This is a primary mechanism of cell killing by cytotoxic lymphocytes. Blocking this pathway prevents the destruction of target cells, a process that, while vital for fighting infections, can cause significant tissue damage in autoimmune diseases or lead to the rejection of transplanted organs. acs.org
Anticancer Activity via Apoptosis and Cell Cycle Arrest: Certain derivatives have demonstrated potent anticancer effects by intervening in cell survival pathways. One studied derivative was found to inhibit the PI3K/AKT signaling pathway in hepatocellular carcinoma cells. mdpi.com This inhibition leads to a cascade of downstream effects, including the upregulation of the tumor suppressor gene p53 and pro-apoptotic proteins like PUMA and caspases, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in balance pushes the cancer cell towards programmed cell death (apoptosis) and causes it to halt its division process, typically at the G2/M phase of the cell cycle. mdpi.com
Antibacterial Activity via Adhesion Inhibition: The antibacterial effects of some derivatives against pathogens like S. aureus appear to be linked to the inhibition of bacterial adhesion. nih.gov By preventing bacteria from adhering to surfaces and to each other, these compounds can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov
Antimicrobial Action Pathways (e.g., Antibacterial, Antifungal, Antiviral)
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms. mdpi.comresearchgate.net
Antibacterial Mechanisms: The antibacterial action of these derivatives is often attributed to their ability to disrupt fundamental cellular processes in bacteria. nih.gov One of the key mechanisms involves the disintegration of the bacterial cell membrane. nih.gov Certain imidazolidin-4-one (B167674) derivatives are designed to mimic host defense peptides, which act by disrupting the integrity of bacterial membranes. nih.gov This leads to leakage of cellular contents and ultimately, bacterial cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.gov
Furthermore, some thiohydantoin derivatives are believed to inhibit crucial enzymes necessary for bacterial survival. researchgate.net These include enzymes like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, which plays a role in host defense and cell signaling, and isocitrate dehydrogenase, a key enzyme in the tricarboxylic acid cycle. researchgate.net By inhibiting these enzymes, the compounds interfere with the pathogen's metabolic and defense pathways. Some studies have also shown that these compounds can inhibit bacterial adhesion, a critical step in the infection process. scienceopen.com
Antifungal Mechanisms: The antifungal properties of this compound derivatives are also significant. ekb.egijpcbs.com While the precise mechanisms are still under investigation, it is suggested that they may involve the inhibition of fungal-specific enzymes, leading to the disruption of cell membrane integrity and ultimately fungal cell death. mdpi.com For instance, some derivatives have shown efficacy against Candida albicans and Aspergillus niger. ekb.egresearchgate.net
Antiviral Mechanisms: The antiviral activity of thiohydantoin derivatives has been observed against a range of viruses, including influenza. nih.govijrpr.com One study on novel tetrahydro-β-carboline derivatives containing a thiohydantoin fragment revealed that their antiviral action against influenza virus A/Puerto Rico/8/34 (H1N1) occurs at the late stages of the viral cycle. nih.gov These compounds appear to interfere with the processes of virion assembly and budding from the host cell. nih.gov Notably, this action is distinct from the mechanism of neuraminidase inhibitors like zanamivir, as the thiohydantoin derivatives did not show direct inhibitory activity against viral neuraminidase. nih.gov Other research has pointed to the potential of thiohydantoin derivatives to interfere with viral replication or inhibit key viral enzymes in viruses like herpes simplex virus (HSV) and HIV. ijrpr.com
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|
| Bis-cyclic imidazolidine-4-one derivatives | Gram-positive and Gram-negative bacteria (including MRSA, MRSE, E. coli, K. pneumoniae) | Disruption of the bacterial cell membrane. | nih.gov |
| 2-Thiohydantoin (B1682308) derivatives | Bacteria | Inhibition of enzymes such as NADPH oxidase and isocitrate dehydrogenase. | researchgate.net |
| Thiohydantoin-containing tetrahydro-β-carboline derivatives | Influenza virus A/Puerto Rico/8/34 (H1N1) and Influenza B | Interference with virion assembly and budding at late stages of the viral cycle. | nih.gov |
| 2-Thiohydantoin derivatives | Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Not specified, but showed inhibitory effects. | ekb.egresearchgate.net |
| 3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one and 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one | Staphylococcus aureus | Inhibition of bacterial adhesion. | scienceopen.com |
Antiproliferative and Anticancer Mechanisms of Action
The anticancer properties of this compound derivatives are multifaceted, involving the targeting of various cellular pathways and components essential for cancer cell proliferation and survival. researchgate.netnih.gov
A primary mechanism of action for some derivatives is the inhibition of tubulin polymerization. ijrpr.comnih.gov Microtubules are critical components of the cytoskeleton and are essential for cell division, making them an excellent target for anticancer drugs. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
Several studies have highlighted the ability of these compounds to modulate cell cycle regulatory pathways. ijrpr.com For example, a specific 2-thiohydantoin derivative, N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide, was found to arrest the cell cycle of HepG2 liver cancer cells in the S phase. nih.gov This same study, through molecular docking and dynamics, suggested a strong interaction with and inhibition of AKT1 and CDK2 proteins, which are key regulators of cell proliferation and survival. nih.gov
Another significant anticancer mechanism is the dual inhibition of topoisomerase-I and cyclooxygenase-2 (COX-2). research-nexus.net Topoisomerase-I is an enzyme crucial for DNA replication and repair, and its inhibition can lead to DNA damage and cell death. COX-2 is often overexpressed in tumors and contributes to inflammation and cancer progression. Thiohydantoin derivatives incorporating a pyrazole core have been shown to effectively inhibit both of these enzymes, providing a dual-pronged attack on cancer cells. research-nexus.net
Furthermore, some derivatives exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancers. ijrpr.com The mechanisms for this cytotoxicity can also include the induction of reactive oxygen species (ROS) and the modulation of apoptotic pathways.
Table 2: Antiproliferative and Anticancer Mechanisms of this compound Derivatives
| Derivative Class/Compound | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Thiohydantoin derivatives | General (breast, lung, prostate) | Inhibition of tubulin polymerization, modulation of cell cycle regulatory pathways. | ijrpr.com |
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | HepG2 (Liver) | Arrests cell cycle in S phase; inhibits AKT1 and CDK2 proteins. | nih.gov |
| Thiohydantoin derivatives with a pyrazole core | A-549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | Dual inhibition of topoisomerase-I and cyclooxygenase-2 (COX-2). | research-nexus.net |
| 5-Arylidene-2-thioxoimidazolidin-4-ones | Not specified | Inhibition of the cytolytic protein perforin. | acs.org |
Anti-inflammatory and Immunomodulatory Mechanisms
Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory effects, primarily by targeting the production of inflammatory mediators. nih.govresearchgate.net
A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages. nih.govnih.gov Nitric oxide is a pro-inflammatory molecule, and its overproduction contributes to inflammatory conditions. Studies on 1,3-disubstituted-2-thiohydantoin analogues have shown their ability to significantly suppress nitric oxide release in lipopolysaccharide (LPS)-activated RAW264.7 cells. nih.gov
In addition to nitric oxide, these compounds also modulate the expression of pro-inflammatory cytokines. ijrpr.comnih.govresearchgate.net Certain derivatives have been shown to reduce the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net These cytokines are central to the inflammatory response, and their downregulation can alleviate inflammation.
A significant molecular target for the anti-inflammatory action of these compounds is the cyclooxygenase-2 (COX-2) enzyme. research-nexus.netnih.gov COX-2 is an inducible enzyme that plays a major role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. research-nexus.net Molecular docking studies have revealed that some 1,3-disubstituted-2-thiohydantoin derivatives exhibit a strong binding affinity for the active site of the COX-2 enzyme, explaining their inhibitory effect. nih.govresearchgate.net This selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. research-nexus.net
The immunomodulatory effects of these compounds are linked to their ability to influence the behavior of immune cells. nih.gov For instance, bioinformatics analysis of a 2-thiohydantoin derivative suggested its potential to target immune cells such as macrophages, neutrophils, eosinophils, and CD8+ T cells within the tumor microenvironment. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Mechanisms of this compound Derivatives
| Compound/Derivative Class | Cell Line/Model | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 1,3-Disubstituted-2-thiohydantoin analogues | RAW264.7 murine leukemia cells | Suppression of nitric oxide (NO) production; reduction of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α; inhibition of COX-2 enzyme. | nih.govresearchgate.netnih.gov |
| Thiohydantoin derivatives with a pyrazole core | In vivo models | Selective inhibition of COX-2 over COX-1. | research-nexus.net |
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | In silico analysis | Potential to target immune cells (macrophages, neutrophils, eosinophils, CD8+ T cells). | nih.gov |
Antiparasitic Action Mechanisms (e.g., against Schistosoma mansoni worms)
Research has highlighted the potential of this compound derivatives as antiparasitic agents, particularly against the trematode worm Schistosoma mansoni, the causative agent of schistosomiasis. nih.govnih.gov
One of the primary mechanisms of action is the targeting of the parasite's nutritional pathways. nih.gov S. mansoni resides in the bloodstream and feeds on hemoglobin. The degradation of hemoglobin is facilitated by proteases in the worm's gut. Thiosemicarbazones, which are structurally related to thiohydantoins, have been shown to inhibit cathepsin B1 (SmCB1), a key peptidase responsible for hemoglobin degradation in S. mansoni. nih.gov By inhibiting this enzyme, the compounds effectively starve the parasite.
Another identified target is the enzyme α-carbonic anhydrase (SmCA) from S. mansoni. mdpi.com This enzyme is located in the tegument (the outer surface) of the parasite and is crucial for its survival and ability to establish an infection. mdpi.com Studies have shown that various sulfonamides, which can be incorporated into thiohydantoin structures, can inhibit SmCA, suggesting this as a viable mechanism for antiparasitic action. mdpi.com
Disruption of ion homeostasis is another potential mechanism. nih.gov Some antiparasitic compounds are known to target ion channels in the neuromuscular system of schistosomes. While the exact mechanism for thiohydantoin derivatives is not fully elucidated, their structural similarities to other ion channel-modulating compounds suggest this as a possible mode of action. nih.gov
Table 4: Antiparasitic Mechanisms of this compound and Related Derivatives
| Compound/Derivative Class | Target Parasite | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Thiosemicarbazones | Schistosoma mansoni | Inhibition of cathepsin B1 (SmCB1), a key nutritional protease. | nih.gov |
| Sulfonamide-containing compounds | Schistosoma mansoni | Inhibition of α-carbonic anhydrase (SmCA) in the parasite's tegument. | mdpi.com |
| Various cardiovascular agents (some structurally analogous to potential thiohydantoin derivatives) | Schistosoma mansoni | Potential disruption of ion channels in the neuromuscular system. | nih.gov |
Advanced Research Applications and Future Directions
4-Sulfanylideneimidazolidin-2-one as a Privileged Scaffold in Rational Drug Design
The 2-thiohydantoin (B1682308), or this compound, nucleus is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation is due to its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile framework for developing ligands for diverse biological targets. researchgate.netresearchgate.net The structural features of the 2-thiohydantoin ring, including hydrogen bond donors and acceptors, and multiple sites for substitution, allow for the fine-tuning of its physicochemical properties to achieve desired pharmacological effects. nih.govjchemrev.com These characteristics have been instrumental in the design and synthesis of numerous derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netindexcopernicus.com
The utility of the 2-thiohydantoin scaffold is exemplified by its incorporation into several successful therapeutic agents. A prominent example is Enzalutamide, an FDA-approved drug for the treatment of castration-resistant prostate cancer. mdpi.comnih.govnih.gov The design of Enzalutamide and other potent androgen receptor (AR) antagonists has been guided by the structural and pharmacophore analyses of the 2-thiohydantoin core. researchgate.net Researchers have rationally designed novel derivatives by modifying substituents at various positions of the thiohydantoin ring to enhance bioactivity and selectivity. For instance, the introduction of an indoline (B122111) thiohydantoin scaffold led to the discovery of potent AR antagonists with selective toxicity towards AR-rich cancer cells. researchgate.net
The versatility of the scaffold extends to other therapeutic areas as well. For example, 2-thiohydantoin derivatives have been developed as potent inhibitors of NADPH oxidase (NOX) 1 and 4, based on structural similarities to known inhibitors. researchgate.net Furthermore, the scaffold has been utilized to create inhibitors of bacterial virulence factors by targeting quorum-sensing receptors in pathogens like Pseudomonas aeruginosa. nih.gov The ability to systematically modify the 2-thiohydantoin core allows for the optimization of drug-like properties, such as metabolic stability and permeability, which are critical for the development of effective and safe medicines. youtube.com
Table 1: Examples of 2-Thiohydantoin Derivatives in Rational Drug Design
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Enzalutamide and analogs | Androgen Receptor | Prostate Cancer | Potent AR antagonists with high efficacy in castration-resistant prostate cancer. mdpi.comnih.govnih.gov |
| Indoline thiohydantoins | Androgen Receptor | Prostate Cancer | Novel scaffold with selective toxicity towards AR-rich cancer cells. researchgate.net |
| 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins | NADPH Oxidase (NOX) 1 and 4 | Oxidative Stress-Related Diseases | Potent inhibitors developed based on pharmacophore analysis. researchgate.net |
| Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives | Quorum-Sensing Receptors (LasR and RhlR) | Bacterial Infections | Inhibition of virulence factors in Pseudomonas aeruginosa. nih.gov |
| Azo-thiohydantoins | Alkaline Phosphatase | Various | Potential as inhibitors of alkaline phosphatase. nih.gov |
Development of Novel Chemical Probes for Biological Systems
The this compound scaffold is increasingly being utilized in the development of novel chemical probes to investigate complex biological systems. These probes are essential tools for identifying and validating new drug targets, elucidating the mechanisms of action of bioactive molecules, and understanding cellular signaling pathways. cea.fr The adaptability of the 2-thiohydantoin core allows for the incorporation of reporter groups, such as fluorescent tags or photoactivatable moieties, which facilitate the detection and identification of protein targets. cea.fr
One of the key applications of 2-thiohydantoin-based probes is in "target fishing" or target identification studies. cea.fr When a bioactive compound with a 2-thiohydantoin core is identified through phenotypic screening, but its molecular target is unknown, chemical probes can be synthesized to "fish out" the target protein from a complex cellular lysate. cea.fr This often involves creating a probe with a photoactivatable group that can form a covalent bond with the target protein upon irradiation, and a tag (like biotin) for subsequent purification and identification via mass spectrometry. cea.fr
Furthermore, 2-thiohydantoin derivatives are being developed as probes to study specific enzyme activities and cellular processes. For example, their ability to inhibit enzymes like alkaline phosphatase suggests their potential as probes to study the roles of these enzymes in various physiological and pathological conditions. nih.gov The development of probes with high selectivity for specific enzyme isoforms or receptor subtypes is a key area of research, as it allows for a more precise understanding of their individual functions.
Integration with Combinatorial Chemistry and Library Synthesis for High-Throughput Screening
The this compound scaffold is exceptionally well-suited for integration with combinatorial chemistry and high-throughput screening (HTS) to generate large and diverse libraries of compounds for drug discovery. nih.govresearchgate.netscispace.com The ability to readily introduce a wide variety of substituents at multiple positions on the 2-thiohydantoin ring makes it an ideal template for creating focused libraries targeting specific protein families or for generating diverse libraries for broad screening campaigns. jchemrev.comnih.gov
Several synthetic strategies have been developed for the combinatorial synthesis of 2-thiohydantoin derivatives. jchemrev.comnih.gov These methods often employ solid-phase or solution-phase parallel synthesis techniques to rapidly generate a large number of analogs. researchgate.net For instance, a one-pot, three-component reaction involving an α-amino acid ester, an aldehyde, and an isothiocyanate can be used to efficiently produce a library of 2-thiohydantoin derivatives. jchemrev.com The development of DNA-compatible synthesis methods has further expanded the possibilities, allowing for the construction of vast DNA-encoded libraries (DELs) of 2-thiohydantoin-based compounds. nih.gov These DELs can be screened against a wide range of protein targets in a single experiment, significantly accelerating the hit identification process. nih.gov
The integration of combinatorial synthesis with HTS allows for the rapid identification of "hit" compounds with desired biological activity. eurekaselect.com Once a hit is identified, further focused libraries can be synthesized to explore the structure-activity relationship (SAR) and optimize the lead compound's potency, selectivity, and pharmacokinetic properties. cea.fr This iterative process of synthesis, screening, and optimization is a cornerstone of modern drug discovery. cea.fr
Table 2: Combinatorial Synthesis Strategies for 2-Thiohydantoin Libraries
| Synthesis Strategy | Key Features | Application |
| One-pot, three-component reaction | Efficient, convergent synthesis. jchemrev.com | Rapid generation of diverse libraries for HTS. jchemrev.com |
| Solid-phase synthesis | Allows for easy purification and automation. researchgate.net | Generation of large, focused libraries. researchgate.net |
| DNA-encoded library (DEL) synthesis | Enables the creation of massive libraries (billions of compounds). nih.gov | Broad screening against multiple targets simultaneously. nih.gov |
Applications in Asymmetric Catalysis as Chiral Auxiliaries or Ligands
The chiral nature of many biologically active molecules necessitates the development of stereoselective synthetic methods. The this compound scaffold has emerged as a valuable tool in asymmetric catalysis, serving as both a chiral auxiliary and a chiral ligand to control the stereochemical outcome of chemical reactions. jchemrev.comrsc.org
When used as a chiral auxiliary, a chiral 2-thiohydantoin moiety is temporarily incorporated into a substrate molecule to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary can be cleaved and recycled. The rigid, five-membered ring structure of the thiohydantoin can effectively shield one face of a reactive intermediate, leading to high levels of diastereoselectivity.
More recently, 2-thiohydantoin derivatives have been employed as chiral ligands in metal-catalyzed and organocatalyzed asymmetric reactions. jchemrev.com For example, 2-thiohydantoin derivatives bearing a pyrrolidine (B122466) moiety have been shown to be effective organocatalysts for asymmetric Michael additions, affording products with high yields and stereoselectivity. jchemrev.com The modular nature of the 2-thiohydantoin scaffold allows for the synthesis of a wide range of chiral ligands with tunable steric and electronic properties, which is crucial for optimizing the performance of a catalyst for a specific reaction. The development of catalytic asymmetric methods to synthesize chiral thiohydantoins themselves, for instance through domino cyclization reactions, further enhances their utility in this field. rsc.org
Table 3: 2-Thiohydantoin Derivatives in Asymmetric Catalysis
| Application | Example | Key Findings |
| Organocatalyst | Pyrrolidine-substituted 2-thiohydantoins | High yield and stereoselectivity in asymmetric Michael additions. jchemrev.com |
| Chiral Ligand | Chiral phosphoric acid catalyzed domino cyclization | Synthesis of chiral thiohydantoins with a quaternary stereocenter in high yields and excellent enantioselectivities. rsc.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The this compound ring system exhibits a rich and diverse reactivity, which continues to be an active area of chemical research. jchemrev.com Beyond its well-established roles, scientists are exploring novel reactivity patterns and unconventional transformations of this versatile heterocycle. These investigations can lead to the development of new synthetic methodologies and the discovery of unexpected biological activities.
The C-5 position of the 2-thiohydantoin ring is a key nucleophilic center, which allows for a variety of condensation reactions with aldehydes and other electrophiles to create diverse 5-substituted derivatives. jchemrev.comjchemrev.com The reactivity of the N-1 and N-3 positions can also be exploited for further functionalization. jchemrev.com Researchers are also investigating ring-transformation reactions, where the 2-thiohydantoin ring is converted into other heterocyclic systems. researchgate.netresearchgate.net These transformations can provide access to novel chemical scaffolds that may possess unique biological properties.
Furthermore, the study of the hydrolysis and cleavage of the 2-thiohydantoin ring under various conditions provides valuable insights into its stability and potential degradation pathways. jchemrev.com This knowledge is crucial for the design of stable drug molecules and for understanding the metabolic fate of 2-thiohydantoin-containing compounds in biological systems. The exploration of unconventional reaction conditions, such as microwave-assisted synthesis, can also lead to new and efficient methods for preparing 2-thiohydantoin derivatives. jchemrev.comjchemrev.com
Contributions to Chemical Biology and Mechanistic Understanding of Bioactive Molecules
The this compound scaffold has made significant contributions to the field of chemical biology by providing tools and model systems to probe and understand the mechanisms of action of bioactive molecules. jchemrev.comresearchgate.net The ability to systematically modify the structure of 2-thiohydantoin derivatives allows for detailed structure-activity relationship (SAR) studies, which can reveal the key molecular features required for biological activity. nih.gov
For example, by synthesizing a series of 2-thiohydantoin analogs with varying substituents and evaluating their biological activity, researchers can identify the specific interactions between the molecule and its biological target. researchgate.net This information is invaluable for understanding the molecular basis of drug action and for designing more potent and selective inhibitors. The use of 2-thiohydantoin-based chemical probes, as discussed earlier, is another powerful approach for elucidating the mechanisms of action of bioactive compounds. cea.fr
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-sulfanylideneimidazolidin-2-one derivatives, and how can purity be validated?
- Methodological Answer : A two-step synthesis involving thiolation of imidazolidin-2-one precursors via nucleophilic substitution or oxidative coupling is commonly employed. Purity validation requires chromatographic separation (HPLC or TLC) coupled with spectroscopic techniques (e.g., -NMR to confirm sulfanyl group integration at δ 3.5–4.5 ppm). Quantitative analysis of residual solvents and byproducts should use GC-MS or elemental analysis .
- Data Example :
| Parameter | Value (Example) | Technique Used |
|---|---|---|
| Purity | ≥98% | HPLC (UV 254 nm) |
| Sulfanyl group δ | 3.9 ppm (singlet) | -NMR |
Q. How can spectroscopic techniques distinguish this compound from its tautomers or isomers?
- Methodological Answer : IR spectroscopy identifies the C=S stretch (1050–1250 cm), while -NMR resolves tautomeric forms via carbonyl (C=O at ~170 ppm) vs. thione (C=S at ~190 ppm) signals. X-ray crystallography is definitive for structural assignment, as seen in related imidazolidinone derivatives .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Solvent effects are incorporated using PCM models. Validation requires experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond lengths/angles for this compound?
- Methodological Answer : Use SHELXL for refinement, applying anisotropic displacement parameters and validating with R/wR residuals. Compare thermal ellipsoid plots (via ORTEP) to identify disorder or dynamic effects. For example, C=S bond lengths in imidazolidinones typically range 1.65–1.68 Å; deviations may indicate lattice strain or hydrogen bonding .
- Data Example :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C10–S2 | 1.663 | — |
| N3–C12–C13 | 112.0 | 112.7 |
Q. What strategies address contradictions in thermodynamic stability data for sulfanylideneimidazolidinone derivatives?
- Methodological Answer : Re-evaluate calorimetric (DSC/TGA) and computational (ΔG via DFT) data under standardized conditions. Cross-validate with solubility studies in aprotic solvents (e.g., DMSO) to assess lattice energy contributions. Discrepancies may arise from polymorphic forms, which require PXRD screening .
Q. How can electron density maps improve the accuracy of hydrogen-bonding network models in this compound crystals?
- Methodological Answer : High-resolution X-ray data (≤0.8 Å) processed with WinGX enable multipole refinement (e.g., using HAREN) to map electrostatic potentials. Compare QTAIM (Quantum Theory of Atoms in Molecules) topological analysis with experimental H-bond distances (e.g., S···H–N interactions at 2.2–2.5 Å) .
Q. What experimental protocols minimize decomposition during high-temperature reactivity studies of sulfanylideneimidazolidinones?
- Methodological Answer : Use inert atmosphere (N/Ar) and sealed ampoules for thermal reactions. Monitor decomposition in situ via variable-temperature NMR or FTIR. For example, track C=S bond stability by observing IR peak shifts above 150°C .
Data Analysis & Validation
Q. How should researchers statistically analyze batch-to-batch variability in synthetic yields?
- Methodological Answer : Apply ANOVA to compare yields across ≥3 independent syntheses. Report confidence intervals (95%) and outliers via Grubbs’ test. For example, a yield range of 72–78% with σ = 2.1 indicates acceptable reproducibility .
Q. What validation criteria ensure reliability in crystallographic datasets for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
